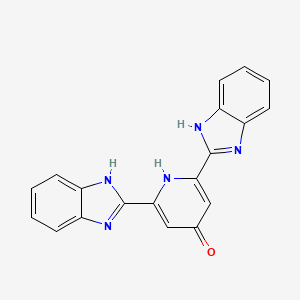
2,6-Bis(1H-benzimidazol-2-yl)pyridin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(1H-benzo[d]imidazol-2-yl)pyridin-4-ol is an organic compound that features a pyridine ring substituted with two benzimidazole groups at the 2 and 6 positions and a hydroxyl group at the 4 position. This compound is known for its stability and versatility, making it a valuable ligand in coordination chemistry and a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(1H-benzo[d]imidazol-2-yl)pyridin-4-ol typically involves the reaction of benzimidazole derivatives with pyridine derivatives under specific conditions. One common method includes the nucleophilic substitution of 2,6-bis(1H-benzimidazole-2-yl)pyridine with alkyl or aryl halides in the presence of a base such as potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) solvent at elevated temperatures . Another approach involves the reaction of benzimidazole with 2,6-dichloropyridine under similar conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis(1H-benzo[d]imidazol-2-yl)pyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the benzimidazole or pyridine rings can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl or aryl halides for substitution reactions. Typical conditions involve the use of solvents such as DMSO, elevated temperatures, and bases like KOH .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield alkylated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
2,6-Bis(1H-benzo[d]imidazol-2-yl)pyridin-4-ol has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and metalloenzymes.
Wirkmechanismus
The mechanism by which 2,6-Bis(1H-benzo[d]imidazol-2-yl)pyridin-4-ol exerts its effects involves its ability to coordinate with metal ions. This coordination can influence the activity of metalloproteins and metalloenzymes, affecting various biochemical pathways. The compound’s structure allows it to form stable complexes, which can be used to modulate the activity of target molecules in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Bis(2-benzimidazolyl)pyridine: Similar in structure but lacks the hydroxyl group at the 4 position.
1,4-Bis[(1H-imidazol-1-yl)methyl]benzene: Contains imidazole groups but differs in the core structure.
2,2’-(pyridine-2,6-diyl)bis(1H-benzo[d]imidazol-3-ium): A derivative with different substituents on the benzimidazole rings
Uniqueness
2,6-Bis(1H-benzo[d]imidazol-2-yl)pyridin-4-ol is unique due to the presence of both benzimidazole groups and a hydroxyl group on the pyridine ring, which enhances its ability to form stable complexes and participate in a variety of chemical reactions. This combination of functional groups makes it particularly versatile in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
157724-20-4 |
|---|---|
Molekularformel |
C19H13N5O |
Molekulargewicht |
327.3 g/mol |
IUPAC-Name |
2,6-bis(1H-benzimidazol-2-yl)-1H-pyridin-4-one |
InChI |
InChI=1S/C19H13N5O/c25-11-9-16(18-21-12-5-1-2-6-13(12)22-18)20-17(10-11)19-23-14-7-3-4-8-15(14)24-19/h1-10H,(H,20,25)(H,21,22)(H,23,24) |
InChI-Schlüssel |
HAIZALONQYEDOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=O)C=C(N3)C4=NC5=CC=CC=C5N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















